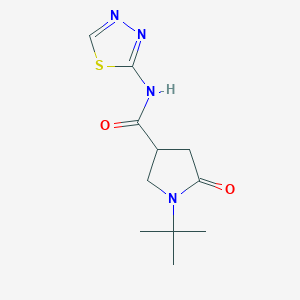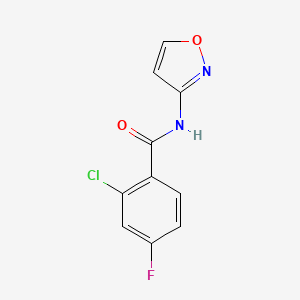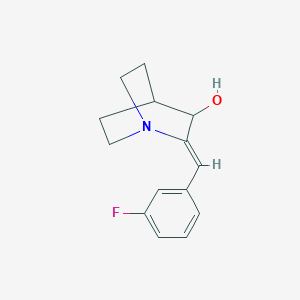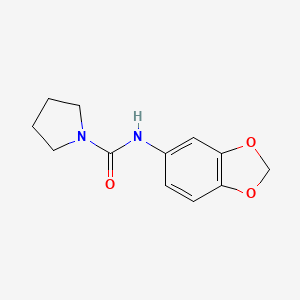![molecular formula C20H14N2O2 B5366355 4-[2-(2-cyano-2-phenylvinyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5366355.png)
4-[2-(2-cyano-2-phenylvinyl)-1H-pyrrol-1-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-cyano-2-phenylvinyl)-1H-pyrrol-1-yl]benzoic acid, also known as CP-690,550, is a novel small molecule inhibitor of Janus kinase 3 (JAK3) that has been developed as a potential treatment for autoimmune diseases and transplant rejection. JAK3 is a key signaling molecule in the immune system, and its inhibition has been shown to be effective in preventing the activation of T cells and B cells, which play a critical role in the development of autoimmune diseases.
Mecanismo De Acción
4-[2-(2-cyano-2-phenylvinyl)-1H-pyrrol-1-yl]benzoic acid works by selectively inhibiting JAK3, which is a key signaling molecule in the immune system that is involved in the activation of T cells and B cells. By blocking JAK3, this compound prevents the production of cytokines and other immune mediators that are responsible for the inflammation and tissue damage seen in autoimmune diseases. This results in a reduction in disease activity and symptoms, as well as a decrease in the need for other immunosuppressive therapies.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal and human studies. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-2, interleukin-6, and interferon-gamma, as well as to inhibit the activation and proliferation of T cells and B cells. It has also been shown to reduce the infiltration of immune cells into inflamed tissues, and to promote the death of activated immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of 4-[2-(2-cyano-2-phenylvinyl)-1H-pyrrol-1-yl]benzoic acid for lab experiments are its specificity and potency as a JAK3 inhibitor, as well as its well-characterized pharmacokinetics and pharmacodynamics. It has been extensively studied in preclinical and clinical trials, and its efficacy and safety have been well-established. However, its high cost and limited availability may make it difficult for some researchers to obtain and use in their experiments.
Direcciones Futuras
There are several future directions for research on 4-[2-(2-cyano-2-phenylvinyl)-1H-pyrrol-1-yl]benzoic acid and other JAK3 inhibitors. One area of interest is the development of more selective and potent inhibitors that can target specific JAK isoforms or combinations of JAKs. Another area of interest is the investigation of the long-term safety and efficacy of JAK3 inhibitors in patients with autoimmune diseases, as well as their potential use in other conditions such as cancer and infectious diseases. Finally, there is a need for further research on the mechanisms of action of JAK3 inhibitors and their effects on immune cell function and signaling pathways.
Métodos De Síntesis
4-[2-(2-cyano-2-phenylvinyl)-1H-pyrrol-1-yl]benzoic acid was first synthesized by Pfizer in 2003 using a multi-step process that involved the coupling of 4-bromo-2-fluorobenzoic acid with 2-(2-cyano-2-phenylvinyl)-1H-pyrrole, followed by a series of functional group transformations and purifications. The final product was obtained in high yield and purity, and its structure was confirmed by NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
4-[2-(2-cyano-2-phenylvinyl)-1H-pyrrol-1-yl]benzoic acid has been extensively studied in preclinical and clinical trials for its potential therapeutic use in a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. Its efficacy and safety have been demonstrated in several animal models and human trials, and it has been shown to be well-tolerated and effective in reducing disease activity and improving patient outcomes.
Propiedades
IUPAC Name |
4-[2-[(Z)-2-cyano-2-phenylethenyl]pyrrol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c21-14-17(15-5-2-1-3-6-15)13-19-7-4-12-22(19)18-10-8-16(9-11-18)20(23)24/h1-13H,(H,23,24)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGMOFGCFXIFAH-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CN2C3=CC=C(C=C3)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=CN2C3=CC=C(C=C3)C(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl {2,6-dichloro-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5366282.png)
![isopropyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5366290.png)
![5-hydroxy-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B5366291.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5366302.png)

![N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5366324.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5366345.png)

![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-pyrazole](/img/structure/B5366356.png)
![2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide](/img/structure/B5366363.png)
amino]methyl}pyrrolidin-2-one](/img/structure/B5366366.png)
![N-ethyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5366371.png)